6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one
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Overview
Description
6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of 6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being explored for its antihypertensive, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in disease processes. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
6-[4-(cyclohexylamino)-3-nitrophenyl]pyridazin-3(2H)-one can be compared with other pyridazinone derivatives such as:
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Known for its anti-inflammatory activity.
4,5-disubstituted 3(2H)-pyridazinones: These compounds have shown a wide range of pharmacological activities, including antihypertensive and antiplatelet effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
3-[4-(cyclohexylamino)-3-nitrophenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H18N4O3/c21-16-9-8-13(18-19-16)11-6-7-14(15(10-11)20(22)23)17-12-4-2-1-3-5-12/h6-10,12,17H,1-5H2,(H,19,21) |
InChI Key |
JVLJHDCGFYKGRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NNC(=O)C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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